Lipophilicity Increase Relative to the Unsubstituted Parent Compound
The introduction of a methyl group at the 6‑position of the acridine chromophore increases the calculated partition coefficient (logP) from approximately 3.38 for the parent N‑[2‑(dimethylamino)ethyl]‑9‑aminoacridine‑4‑carboxamide to 3.73 for the 6‑methyl derivative, as reported in computed physicochemical datasets [1]. This increase of approximately 0.35 logP units corresponds to an approximately two‑fold greater predicted lipophilicity, which may influence membrane permeability, intracellular accumulation, and off‑target binding profiles.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.73 (CAS 89459-56-3) |
| Comparator Or Baseline | Parent N‑[2‑(dimethylamino)ethyl]‑9‑aminoacridine‑4‑carboxamide; logP ≈ 3.38 |
| Quantified Difference | ΔlogP ≈ +0.35 (≈2.2‑fold higher lipophilicity) |
| Conditions | Computed logP values; standard octanol/water partition model |
Why This Matters
Higher lipophilicity can alter cellular uptake kinetics and tissue distribution, making the 6‑methyl derivative pharmacokinetically distinct from the parent and other monosubstituted analogues.
- [1] PrenDB. N-((2-dimethylamino)ethyl)-9-aminoacridine-4-carboxamide; logP = 3.38. View Source
